molecular formula C12H14N2O B11793940 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole

1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole

Cat. No.: B11793940
M. Wt: 202.25 g/mol
InChI Key: DRMLCJKTQOIBPH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole (CAS 1407161-75-4) is a high-purity, solid organic compound supplied for research and development applications. With a molecular formula of C12H14N2O and a molecular weight of 202.26 g/mol, this compound is characterized as a yellow to pale yellow solid with a melting point of 48-51 °C . It should be stored sealed in a dry environment at room temperature . The imidazole ring system is a privileged structure in medicinal chemistry and drug discovery, found in a wide array of biologically active molecules . As part of this important class of heterocycles, this 4,5-dimethyl-1H-imidazole derivative serves as a key synthetic intermediate for researchers exploring new pharmaceutical agents. Imidazole-based compounds are frequently investigated for diverse therapeutic areas, including anticancer, antibacterial, antifungal, and anti-inflammatory applications, making them valuable scaffolds in biochemical research . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material's safety data sheet prior to handling.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4,5-dimethylimidazole

InChI

InChI=1S/C12H14N2O/c1-9-10(2)14(8-13-9)11-4-6-12(15-3)7-5-11/h4-8H,1-3H3

InChI Key

DRMLCJKTQOIBPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Radziszewski reaction remains the most widely used method for synthesizing trisubstituted imidazoles. For 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole, the protocol involves:

  • Reactants : 2,3-butanedione (as the α-diketone), 4-methoxybenzaldehyde, and ammonium acetate.

  • Solvent : Glacial acetic acid.

  • Conditions : Reflux at 110°C for 6–8 hours.

The reaction proceeds via imine intermediate formation, followed by cyclization and aromatization.

Key Data

ParameterValueSource
Yield68–75%
Reaction Time6–8 hours
Purity (HPLC)>95%

Advantages : High reproducibility and suitability for large-scale synthesis.
Limitations : Prolonged reaction time and use of corrosive acetic acid.

Microwave-Assisted Synthesis

Optimized Protocol

Microwave irradiation significantly enhances reaction efficiency:

  • Reactants : 2,3-butanedione, 4-methoxybenzaldehyde, ammonium acetate.

  • Catalyst : None required.

  • Conditions : 300 W irradiation at 120°C for 15–20 minutes.

Performance Metrics

ParameterValueSource
Yield84–89%
Energy Consumption30–40% reduction vs. traditional

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 2.28 (s, 6H, CH3), 3.84 (s, 3H, OCH3), 7.02–7.60 (m, 4H, Ar-H).

  • 13C NMR : δ 13.2 (CH3), 55.1 (OCH3), 122.4–158.7 (Ar-C).

Advantages : Rapid synthesis with improved yields.

Solvent-Free Catalytic Methods

Polyborate-Catalyzed Synthesis

Recent advances emphasize eco-friendly protocols:

  • Catalyst : Magnetic polyborate nanoparticles (MPBNPs).

  • Conditions : Solvent-free, 80°C, 45 minutes.

  • Yield : 91%.

Deep Eutectic Solvent (DES) Systems

  • DES Composition : Urea-ZnCl2 (3:1 molar ratio).

  • Conditions : 110°C, 30 minutes.

  • Yield : 99%.

Key Advantages :

  • Elimination of volatile organic solvents.

  • Catalyst recyclability (up to 5 cycles without yield loss).

Van Leusen Imidazole Synthesis

Methodology

This alternative route employs TosMIC (tosylmethyl isocyanide) reagents:

  • Reactants : 4-methoxybenzaldehyde, TosMIC, and methylamine.

  • Conditions : K2CO3 in methanol, room temperature, 12 hours.

Outcomes

ParameterValueSource
Yield72–78%
Purity98% (by GC-MS)

Limitations : Higher cost of TosMIC reagents and lower scalability.

Comparative Analysis of Methods

MethodYield (%)TimeGreen MetricsScalability
Radziszewski Reaction68–756–8 hoursModerateHigh
Microwave-Assisted84–8915–20 minHighModerate
Solvent-Free Catalytic91–9930–45 minExcellentHigh
Van Leusen Synthesis72–7812 hoursLowLow

Industrial-Scale Considerations

Continuous Flow Reactors

  • Throughput : 5–10 kg/day using microreactor systems.

  • Key Challenge : Managing exothermic cyclization steps.

Cost Analysis

ComponentCost per kg (USD)
2,3-Butanedione120–150
4-Methoxybenzaldehyde200–220
MPBNP Catalyst50–70 (reusable)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring’s N1 nitrogen atom participates in nucleophilic substitution due to its lone pair availability. Key findings include:

  • Methoxy group influence : The para-methoxy group on the phenyl ring enhances electron density at N1, facilitating reactions with electrophiles like alkyl halides .

  • Steric effects : 4,5-Dimethyl groups create steric hindrance, limiting substitution at C2 and C4 positions .

Example Reaction :

1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole+R-X1-(4-Methoxyphenyl)-4,5-dimethyl-2-R-1H-imidazole\text{1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole} + \text{R-X} \rightarrow \text{1-(4-Methoxyphenyl)-4,5-dimethyl-2-R-1H-imidazole}

Conditions: K₂CO₃, DMF, 60°C, 6–8 hours .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused imidazole derivatives:

2.1. Formation of Imidazole 3-Oxides

Under solvent-free conditions, reaction with hydroxylamine yields 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide :

Reactants:3(Hydroxyimino)butan-2-one\text{Reactants}: 3-(\text{Hydroxyimino}) \text{butan-2-one}

Conditions: Solvent-free, 80°C, 4 hours.
Yield: 72% .

Coordination Chemistry

The imidazole ring acts as a ligand in metal complexes, leveraging N3 for coordination:

Metal IonComplex TypeKey PropertiesSource
Co(II)Octahedral geometryAntibacterial activity (MIC: 12.5 µg/mL)
Cu(II)Square-planar geometryElectrochemical redox activity

Synthesis: Reaction with metal salts (e.g., CoCl₂·6H₂O) in ethanol under N₂ atmosphere .

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the para position relative to the methoxy group:

Reaction TypeReagentProductYield
NitrationHNO₃/H₂SO₄1-(3-Nitro-4-methoxyphenyl)-...55%
SulfonationH₂SO₄, SO₃1-(4-Methoxy-3-sulfophenyl)-...62%

Mechanistic Note: Methoxy groups direct electrophiles to the ortho/para positions, but steric hindrance from dimethyl groups reduces para selectivity .

5.1. Oxidation

Controlled oxidation with KMnO₄ in acidic medium selectively modifies the methyl groups :

4,5-Dimethyl groups4,5-Dicarboxylic acid\text{4,5-Dimethyl groups} \rightarrow \text{4,5-Dicarboxylic acid}

Conditions: 0.1 M H₂SO₄, 50°C, 3 hours.
Yield: 48% .

5.2. Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazoline:

ΔH=127kJ/mol (DFT calculation)\Delta H^\circ = -127 \, \text{kJ/mol (DFT calculation)}

Comparative Reaction Data

Table 1 : Synthesis Routes for Derivatives

MethodReagents/ConditionsYieldKey Feature
Nucleophilic AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C78%Retains imidazole planar structure
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂O65% Introduces biaryl systems
Solvent-Free CyclizationNH₂OH·HCl, NaOAc, 80°C72% Eco-friendly protocol

Mechanistic Insights

  • HOMO-LUMO Analysis : The HOMO (-7.97 eV) localizes on the imidazole ring, favoring electrophilic attacks at N1. The LUMO (-5.12 eV) suggests nucleophilic reactivity at C2 .

  • Steric Effects : Dihedral angles between the imidazole and methoxyphenyl rings (24.6–43.7°) modulate reaction accessibility .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that imidazole derivatives, including 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, studies have demonstrated that modifications in the imidazole structure can enhance its efficacy against specific pathogens .

Anti-inflammatory and Analgesic Properties
Imidazole derivatives are also recognized for their anti-inflammatory and analgesic effects. The structural similarity of imidazoles to histidine allows these compounds to interact effectively with biological targets, potentially leading to pain relief and reduced inflammation . In particular, the introduction of specific substituents on the imidazole ring can improve these pharmacological activities.

Anticancer Potential
The compound has shown promise in anticancer research. Certain derivatives of imidazole have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The multitargeted activity of imidazoles suggests they may be effective against multiple cancer types .

Materials Science Applications

Fluorescent Chemosensors
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole has been utilized in the development of fluorescent chemosensors for detecting metal ions. The unique optical properties of imidazole derivatives enable them to form stable complexes with metal ions, resulting in significant changes in fluorescence. This characteristic is exploited in environmental monitoring and biomedical applications for sensing heavy metals .

Organic Light-Emitting Diodes (OLEDs)
The compound's ability to form chelates with transition metals makes it a candidate for use in organic light-emitting diodes. Imidazole derivatives can enhance the efficiency and stability of OLEDs due to their favorable electronic properties .

Analytical Chemistry Applications

Spectroscopic Techniques
Imidazole compounds are often employed as reagents in various spectroscopic analyses due to their ability to form complexes with different analytes. The fluorescence properties of 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole can be harnessed in methods such as fluorescence spectroscopy for quantitative analysis of metal ions and other substances .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives against common bacterial strains. The results indicated that 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Fluorescent Sensing

In another investigation, researchers synthesized a series of fluorescent chemosensors based on imidazole derivatives. The study demonstrated that 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole could detect lead ions with high sensitivity and selectivity, showcasing its applicability in environmental monitoring.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Differences

Table 1: Structural Parameters of Selected Imidazole Derivatives
Compound Name Substituents Molecular Formula Crystal System Dihedral Angles (°) Lattice Parameters (Å)
1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole 4-MeO-C₆H₄, 4,5-dimethyl C₁₂H₁₄N₂O Monoclinic 76.46 (4-MeO-C₆H₄) a=8.5132, b=9.5128, c=19.2610
2-(4-Fluorophenyl)-1-(4-MeO-C₆H₄)-4,5-dimethyl-1H-imidazole (fpmpdi) 4-F-C₆H₄, 4-MeO-C₆H₄, 4,5-dimethyl C₁₈H₁₇FN₂O Monoclinic 40.68 (4-F-C₆H₄) a=8.5132, b=9.5128, c=19.2610
CLMPDI* 4-MeO-C₆H₄, 2-Cl, 4,5-dimethyl C₁₂H₁₃ClN₂O Not reported Not reported Not reported
BPCLDI* 4-Br-C₆H₄, 2-Cl, 4,5-dimethyl C₁₂H₁₃BrClN₂O Not reported Not reported Not reported

*CLMPDI: 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole; BPCLDI: 1-(4-bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole.

Key Observations :

  • The fluorophenyl group in fpmpdi reduces steric hindrance, leading to a smaller dihedral angle (40.68°) compared to the methoxyphenyl group in the parent compound .
  • Halogen substituents (Cl, Br) in CLMPDI and BPCLDI likely enhance electronic polarization but reduce fluorescence due to heavy atom effects .

Key Observations :

  • Solvent-free synthesis (CLMPDI/BPCLDI) minimizes environmental impact but may limit control over regioselectivity .
  • CAN (ceric ammonium nitrate) catalysis in bis-imidazolium receptor synthesis improves yields but requires precise stoichiometry .

Functional Properties

Table 3: Optical and Electronic Properties
Compound Fluorescence Quantum Yield (Φ) NLO Response (χ³) Key Applications
1-(4-MeO-C₆H₄)-4,5-dimethyl-1H-imidazole Not reported Moderate Chelators, intermediates
fpmpdi 0.036 (in CH₃CN) 298× chalcone derivatives Fluorescent chemosensors, OLEDs
2-(4-MeO-C₆H₄)-5-CF₃-1H-imidazole Not reported High (XLogP3 = 2.6) Drug design, agrochemicals

Key Observations :

  • fpmpdi exhibits strong third-order NLO properties due to electron-withdrawing fluorine and donating methoxy groups .
  • Trifluoromethyl substitution enhances lipophilicity (XLogP3 = 2.6), making derivatives suitable for membrane permeability in drug design .

Anion Binding and Selectivity

The bis-imidazolium receptor [3,5-di(4',5'-diphenyl-2'-substituted)-1H-imidazol-1-yl]-1H-1,2,4-triazole demonstrates selective fluorescence quenching with F⁻, SO₄²⁻, and H₂PO₄⁻, attributed to hydrogen bonding with imidazole N–H groups . In contrast, 1-(4-MeO-C₆H₄)-4,5-dimethyl-1H-imidazole lacks anion sensitivity due to steric shielding by methyl groups.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

Answer: The compound is typically synthesized via a multi-component reaction involving a diketone (e.g., butane-2,3-dione), substituted amines (e.g., 4-methoxyaniline), and aldehydes (e.g., 4-fluorobenzaldehyde), catalyzed by ammonium acetate under reflux conditions in acetic acid. For example, Rosepriya et al. (2011) achieved crystallization by slow evaporation of a dichloromethane solution after column chromatography purification . Key optimization parameters include:

  • Temperature : Reaction initiation at 333 K, followed by prolonged reflux (~7 days) to enhance cyclization.
  • Solvent : Polar aprotic solvents (e.g., acetic acid) improve imidazole ring formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>98% by HPLC).

Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to determine the molecular structure and conformation of this compound?

Answer: SC-XRD analysis involves growing high-quality crystals (e.g., via slow solvent evaporation) and collecting intensity data using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) is widely employed to solve and refine the structure . Key steps include:

  • Hydrogen placement : Geometrically positioned using riding models (C–H = 0.95–0.98 Å; Uiso(H)=1.21.5Ueq(C)U_{\text{iso}}(H) = 1.2–1.5U_{\text{eq}}(C)) .
  • Validation : Tools like PLATON or CCDC checks ensure structural reliability (e.g., R-factor < 0.05) .
  • Key findings : The imidazole ring is nearly planar (deviation < 0.002 Å), with dihedral angles between substituents (e.g., 77.6° between aryl rings) influencing steric interactions .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are employed to predict electronic properties and non-linear optical (NLO) behavior of this imidazole derivative?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is used to model electronic transitions and NLO properties. For example:

  • Spectroscopic predictions : UV-Vis absorption peaks correlate with HOMO→LUMO gaps (~3.5 eV), validated experimentally via UV-Vis spectroscopy .
  • NLO properties : Hyperpolarizability (β\beta) values indicate potential for photonic applications (e.g., β=2.1×1030esu\beta = 2.1 \times 10^{-30} \, \text{esu}) .
  • Software : Gaussian 09 or ORCA for calculations, with visualization via GaussView .

Q. How do intermolecular interactions (e.g., C–H⋯π, hydrogen bonding) influence crystal packing and stability?

Answer: Intermolecular forces are critical for crystal engineering:

  • C–H⋯π interactions : Observed between aryl H atoms and adjacent aromatic rings (e.g., distance ~2.8 Å), stabilizing layered packing .
  • Hydrogen bonding : Graph set analysis (e.g., R22(8)R_2^2(8) motifs) identifies donor-acceptor patterns, with methoxy groups participating in weak C–H⋯O bonds .
  • Impact on stability : Stronger interactions (e.g., π-stacking) correlate with higher melting points and reduced solubility .

Q. When encountering contradictions between experimental data (e.g., NMR, XRD) and computational models, what strategies resolve these discrepancies?

Answer:

  • Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., C–N bond deviation < 0.02 Å) .
  • Refinement checks : Re-examine SHELXL parameters (e.g., thermal displacement models) to address outliers in XRD data .
  • Experimental replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation byproducts affecting NMR signals .

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